2,4,5-Trifluorotoluene

説明

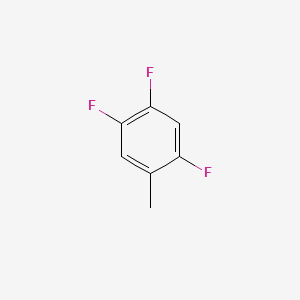

2,4,5-Trifluorotoluene is an organic compound with the molecular formula C₇H₅F₃. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical syntheses and industrial applications .

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: In small-scale laboratory settings, this compound can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst.

Industrial Production Methods:

Industrial Synthesis: On an industrial scale, this compound is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor.

Types of Reactions:

Substitution Reactions: this compound undergoes various substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing fluorine atoms.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products:

Substitution Products: Depending on the substituent introduced, products can include nitro, sulfonic, or halogenated derivatives.

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Hydrogenated derivatives of this compound.

特性

IUPAC Name |

1,2,4-trifluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEAYXBIJAYBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591805 | |

| Record name | 1,2,4-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-34-7 | |

| Record name | 1,2,4-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

While the provided search results do not offer comprehensive data tables or case studies specifically on the applications of 2,4,5-trifluorotoluene, they do provide some insights into its synthesis, related compounds, and potential uses.

Synthesis and Preparation

this compound can be used in the preparation of 2,4,5-trifluorophenylacetic acid, a pharmaceutical intermediate . A preparation method involves obtaining this compound through a series of steps, including halogenation, cyanidation, and hydrolysis reactions, to yield 2,4,5-trifluorophenylacetic acid . The process can be optimized by mixing sulfuric acid and acetic acid to achieve better hydrolysis .

Related Research

Research has been conducted on the internal methyl rotation and molecular structure of trifluorotoluenes, including 2,3,4- and this compound . The potential barriers hindering the internal rotation of the methyl top in 2,3,4- and this compound have been measured .

Other compounds

2,4-Dichloro-3,5-dinitro trifluorotoluene, a related compound, can be synthesized in a microreactor using 2,4-dichloro trifluorotoluene and a nitrating agent composed of concentrated sulfuric acid and concentrated nitric acid . This method reduces reaction time and improves production efficiency .

作用機序

The mechanism of action of 2,4,5-Trifluorotoluene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.

類似化合物との比較

2,4,5-Trifluorotoluene can be compared with other fluorinated toluenes:

Similar Compounds: 2,3,4-Trifluorotoluene, 2,3,5-Trifluorotoluene, and 2,4,6-Trifluorotoluene.

生物活性

2,4,5-Trifluorotoluene (C7H5F3) is a fluorinated aromatic compound with diverse applications in chemical synthesis and potential implications for biological systems. This article explores the biological activity of this compound, focusing on its effects on health, toxicity profiles, and mechanisms of action based on available research findings.

This compound is characterized by three fluorine atoms substituted on the toluene ring. This modification alters its chemical reactivity and biological interactions compared to non-fluorinated analogs. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Acute Toxicity

Research indicates that exposure to high concentrations of this compound can lead to narcotic effects. In an evaluation study, acute exposure resulted in stimulation indices (SI) that suggest a potential for neurobehavioral effects at elevated levels .

Sensitization Potential

The sensitization potential of this compound was assessed using the Local Lymph Node Assay (LLNA). The effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was reported at 53.1%, indicating a weak sensitization potential . The SI values at various concentrations were recorded as follows:

| Concentration (%) | Stimulation Index (SI) |

|---|---|

| 50 | 2.6 |

| 75 | 5.3 |

| 100 | 5.3 |

These results suggest that while the compound may induce some immune response, it is not classified as a strong sensitizer.

Repeated Dose Toxicity

In studies involving repeated oral exposure to this compound, no significant systemic health effects were observed at lower doses. However, high doses resulted in mild liver and kidney effects without severe toxicity .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has evaluated various industrial chemicals including fluorinated compounds. Although specific data on the carcinogenic potential of this compound is limited, similar compounds have shown varying degrees of tumorigenic activity in animal models. For instance, related compounds have demonstrated increased incidences of liver tumors under specific conditions .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature combined with electronegative fluorine atoms. This interaction can lead to oxidative stress and disrupt normal cellular functions. Studies exploring ion transfer across liquid-liquid interfaces suggest that trifluorotoluene can serve as an organic solvent for examining charge transfer mechanisms .

Neurobehavioral Effects

A case study involving exposure to high concentrations of trifluorotoluene indicated alterations in behavior among test subjects. Observations included hyperactivity and tremors in rodent models following prolonged exposure . These findings emphasize the need for caution when handling this compound in industrial settings.

Environmental Impact

Research has also examined the environmental persistence of fluorinated compounds like this compound. Its stability raises concerns regarding bioaccumulation and long-term ecological effects .

化学反応の分析

Halogenation Reactions

2,4,5-Trifluorotoluene undergoes radical-initiated halogenation at the benzylic position (methyl group). This reaction is critical for synthesizing intermediates like 2,4,5-trifluorobenzyl chloride (C₆H₂F₃CH₂Cl):

Conditions :

-

Catalyst : Azobisisobutyronitrile (AIBN, 0.5–2.0 wt%)

-

Halogenating Agent : Chlorine gas (Cl₂), introduced at 110–120°C

-

Reaction Time : ~3 hours (GC-monitored)

Example :

| Starting Material | Catalyst | Halogen Source | Temperature (°C) | Product | Yield |

|---|---|---|---|---|---|

| 146.0 g this compound | 3.0 g AIBN | Cl₂ gas | 110 | 2,4,5-Trifluorobenzyl chloride | 89% |

This reaction proceeds via a free-radical mechanism, where AIBN generates radicals to abstract a hydrogen atom from the methyl group, enabling chlorine addition . Alternative halogenating agents (e.g., NBS, Br₂) can produce brominated derivatives .

Cyanidation to Nitriles

The benzylic chloride intermediate reacts with cyanide sources to form 2,4,5-trifluorophenylacetonitrile (C₆H₂F₃CH₂CN):

Conditions :

-

Cyanide Source : NaCN or KCN in polar aprotic solvents (e.g., DMF)

-

Temperature : 60–80°C

-

Reaction Time : 4–6 hours

Mechanism :

A nucleophilic substitution (SN2) displaces the chloride ion with a cyanide group. The electron-deficient aromatic ring enhances the electrophilicity of the benzylic carbon .

Hydrolysis to Carboxylic Acids

2,4,5-Trifluorophenylacetonitrile is hydrolyzed to 2,4,5-trifluorophenylacetic acid (C₆H₂F₃CH₂COOH), a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs):

Conditions :

-

Acid/Base : Concentrated HCl or H₂SO₄ (acidic hydrolysis)

-

Temperature : Reflux (100–120°C)

-

Reaction Time : 8–12 hours

Example :

Thermal Stability and Decomposition

At elevated temperatures (>200°C), this compound exhibits thermal stability but may decompose under prolonged heating:

Pyrolysis Study :

-

Conditions : Solvent-free, 180–300°C for 1–4 hours

-

Outcome : No significant decomposition observed, confirming stability during high-temperature reactions like diazonium salt cracking .

Acid-Catalyzed Defluorination (Hypothetical Pathway)

While not directly reported for this compound, analogous trifluoromethyl arenes undergo protolytic defluorination in superacids (e.g., CF₃SO₃H):

Proposed Mechanism :

-

Protonation of fluorine atoms.

-

Formation of a benzylic carbocation intermediate.

Applicability :

This pathway remains speculative for this compound but highlights potential reactivity under extreme acidic conditions.

Nitration Challenges

Direct nitration of this compound is sterically hindered due to the fluorine substituents. Alternative strategies involve precursor functionalization:

Indirect Nitration :

-

Precursor : Diazonium salts derived from 2,4,5-trifluoroaniline.

-

Conditions : NaNO₂/HBF₄ at 0–5°C, followed by thermal decomposition .

Key Research Findings

-

Radical Halogenation Efficiency : AIBN-mediated chlorination achieves higher yields (85–89%) compared to photochemical methods .

-

Thermal Resilience : The compound remains stable under pyrolysis conditions (≤300°C), enabling its use in high-temperature syntheses .

-

Electronic Effects : Fluorine substituents reduce electron density at the ortho/para positions, directing reactions to the benzylic site .

準備方法

Detailed Stepwise Preparation Method

The most detailed and industrially relevant method is described in Chinese patent CN112851493A and WO2022099439A1, which share a similar multi-step synthetic sequence:

| Step | Description | Conditions | Key Reagents | Product/Intermediate |

|---|---|---|---|---|

| 1 | Fluorination of chloronitrotoluene | 150–230 °C, sulfolane solvent, potassium fluoride (KF), quaternary ammonium salt catalyst, 2–10 hours | 2,4-dichloro-5-nitrotoluene or 3,4-dichloro-6-nitrotoluene; KF; sulfolane | 2,4-difluoro-5-nitrotoluene or 4,5-difluoro-2-nitrotoluene (first intermediate) |

| 2 | Catalytic hydrogenation | Hydrogenation catalyst, mild conditions | First intermediate | Corresponding difluoro-methylaniline (second intermediate) |

| 3 | Salt formation and diazotization | 25 ± 5 °C, aqueous sodium nitrite | Second intermediate, fluorinating reagent, sodium nitrite | Diazonium salt |

| 4 | High-temperature cracking (thermal decomposition) | No solvent, high temperature (not specified, typically >100 °C) | Diazonium salt | 2,4,5-trifluorotoluene |

| 5 | (Optional) Halogenation | Standard halogenation conditions | This compound | 2,4,5-trifluorobenzyl chloride (for further functionalization) |

Reaction Conditions and Optimization

Fluorination Step : The fluorination of dichloronitrotoluene with potassium fluoride is performed in sulfolane, a high-boiling polar aprotic solvent, which facilitates nucleophilic aromatic substitution of chlorine by fluorine. The molar ratio of KF to raw material ranges from 1 to 3.5:1, with reaction temperatures around 180 °C and reaction times from 2 to 10 hours depending on the substrate and catalyst loading.

Catalytic Hydrogenation : The nitro group is reduced to an amine under catalytic hydrogenation, typically using palladium or other hydrogenation catalysts, yielding difluoro-methylaniline intermediates with high purity (>99% GC purity reported).

Diazotization and Cracking : The amine intermediate is converted to a diazonium salt using sodium nitrite in acidic aqueous medium at near room temperature. The diazonium salt is then thermally decomposed without solvent to produce this compound, minimizing waste and solvent use.

Purity and Industrial Applicability

The this compound obtained by this method typically exceeds 98% purity, suitable for direct use in subsequent chemical transformations such as halogenation, cyanidation, and hydrolysis without further purification.

The method is noted for its low operational difficulty and scalability, making it suitable for industrial production of pharmaceutical intermediates.

Summary Table of Key Parameters from Patent Data

| Parameter | Range/Value | Notes |

|---|---|---|

| Raw materials | 2,4-dichloro-5-nitrotoluene, 3,4-dichloro-6-nitrotoluene | Chloronitrotoluene is the fluorination substrate |

| Catalyst | Quaternary ammonium salt (e.g., tetrabutylammonium bromide) | Used to enhance fluorination |

| Fluoride source | Potassium fluoride (KF) | Molar ratio 1–3.5:1 (KF:substrate) |

| Solvent | Sulfolane or cyclobutyl sulfone | High-boiling dipolar aprotic solvents |

| Temperature (fluorination) | 150–230 °C (often 180 °C) | High temperature needed for substitution |

| Reaction time (fluorination) | 2–10 hours | Dependent on substrate and conditions |

| Hydrogenation | Standard catalytic hydrogenation | Converts nitro to amine |

| Diazotization temperature | 20–30 °C | Mild conditions |

| Cracking temperature | High temperature, no solvent | Thermal decomposition of diazonium salt |

| Product purity | >98% | Suitable for pharmaceutical use |

Alternative Approaches and Research Insights

While the main industrial route relies on nucleophilic aromatic substitution and diazonium salt cracking, recent research (e.g., from academic sources) explores selective C–F bond functionalization of trifluoromethylarenes using photoredox catalysis to access difluorobenzylic radicals. However, these methods are more focused on functionalization of trifluoromethyl arenes rather than direct synthesis of this compound and are less established for industrial synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4,5-trifluorotoluene with high purity?

- Methodology : this compound can be synthesized via the reduction of 2,4,5-trifluoroanisole using lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in ethanol. The reaction requires inert conditions (argon/nitrogen atmosphere) and reflux at 40–60°C for 4–6 hours. Post-reduction, the product is purified via fractional distillation under reduced pressure (boiling point ~120–130°C) to achieve >98% purity .

- Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (20:1) as the mobile phase.

- Purity validation via gas chromatography (GC) or ¹⁹F NMR with α,α,α-trifluorotoluene as an internal standard .

Q. How can researchers distinguish this compound from structural isomers using spectroscopic techniques?

- Methodology :

- ¹⁹F NMR : The fluorine substituents at positions 2, 4, and 5 produce distinct splitting patterns due to coupling constants (e.g., = 8–12 Hz). For this compound, expect three doublets of doublets .

- Microwave Rotational Spectroscopy : High-resolution rotational spectra can resolve structural isomers by analyzing inertial defects and dipole moments. For this compound, rotational transitions occur at 8–12 GHz under supersonic jet conditions .

Advanced Research Questions

Q. What experimental and computational models describe the adsorption behavior of this compound in liquid chromatography?

- Methodology :

- Inverse Method Analysis : Fit experimental elution profiles (e.g., from HPLC) to isotherm models. For this compound, the Broughton-Langmuir isotherm (Eq. 12 in ) is recommended:

where = adsorbed phase concentration, = mobile phase concentration, and = equilibrium constant (Table 1).

- Parameters :

| Parameter | Value | Source |

|---|---|---|

| 0.45 L/mg | ||

| 12.3 mg/g |

- Application : Optimize column temperature (20–25°C) and mobile phase (fluorobenzene/hexane mixtures) to minimize peak tailing .

Q. How do internal methyl rotation barriers in this compound impact its molecular dynamics?

- Methodology :

- Microwave Spectroscopy : Measure rotational transitions to determine the potential energy surface for methyl group rotation. The barrier height () is calculated via perturbation theory, yielding kJ/mol for this compound .

- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reproduces experimental torsional barriers within 5% error .

Q. What solvent systems enhance the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Design of Experiments (DoE) : Screen solvents using a fractional factorial design. Fluorinated solvents (e.g., trifluorotoluene) improve reaction yields by stabilizing transition states through dipolar interactions.

- Optimal Solvents :

| Solvent | Yield (%) | Dielectric Constant |

|---|---|---|

| Trifluorotoluene | 89 | 9.2 |

| Dichloromethane | 72 | 8.9 |

| Fluorobenzene | 85 | 5.4 |

- Key Insight : Use trifluorotoluene for reactions requiring low polarity and high fluorine content (e.g., SNAr with fluorinated nucleophiles) .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points for this compound: How to validate purity?

- Issue : Literature reports melting points ranging from 100°C to 118°C.

- Resolution :

- Differential Scanning Calorimetry (DSC) : Perform at 10°C/min under nitrogen. Pure this compound exhibits a sharp endotherm at 105–107°C. Broad peaks indicate impurities (e.g., residual trifluoroanisole) .

- Recrystallization : Purify via slow cooling in hexane at −20°C to isolate crystalline product .

Analytical Best Practices

Q. What internal standards are recommended for quantifying this compound in ¹⁹F NMR?

- Guidelines :

- Use α,α,α-trifluorotoluene (δ = −63.5 ppm) or hexafluorobenzene (δ = −164.9 ppm) as reference compounds.

- Prepare samples in CDCl₃ or DMSO-d₆ at concentrations ≤10 mM to avoid signal saturation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。